1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride, commonly referred to as Adrenalone Hydrochloride, is a chemical compound with significant applications in pharmacology and medicinal chemistry. This compound is classified under catecholamines and is often associated with cardiotonic activity. Its molecular formula is and it has a molecular weight of 217.65 g/mol. The compound is recognized for its role as an impurity reference material in various pharmaceutical formulations, particularly those related to respiratory and cardiac drugs .
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride can be achieved through several synthetic routes. One notable method involves:
The molecular structure of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride features a phenyl ring with two methoxy groups at the 3 and 4 positions. The structure can be represented by the following SMILES notation: Cl.CNCC(=O)c1ccc(O)c(O)c1
.
InChI=1S/C9H11NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride can participate in various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with various biological targets:
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride has several scientific applications:
This compound serves as a crucial component in understanding the pharmacological profiles of related drugs and contributes significantly to ongoing research in medicinal chemistry and pharmacology.
CAS No.: 3306-52-3
CAS No.: 1955-68-6
CAS No.: 75679-31-1
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 12712-72-0